molecular formula C11H14O3 B8575742 2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol CAS No. 62590-84-5

2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol

Cat. No.: B8575742
CAS No.: 62590-84-5
M. Wt: 194.23 g/mol
InChI Key: PDPFIODCZGCNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62590-84-5

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(6-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)ethanol

InChI

InChI=1S/C11H14O3/c1-8-2-3-10-11(6-8)14-9(4-5-12)7-13-10/h2-3,6,9,12H,4-5,7H2,1H3

InChI Key

PDPFIODCZGCNTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC(O2)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

The preparation of various new starting materials is illustrated as follows: The solution of 48.6 g of 2-(7-methyl-1,4-benzodioxan-2-yl)-acetic acid in the minimum amount of tetrahydrofuran is added dropwise at reflux rate to the stirred suspension of 13.4 g of lithium aluminum hydride in 200 ml dry tetrahydrofuran. The mixture is refluxed overnight, cooled, and decomposed by the addition of 13.4 ml of water, 13.4 ml 15% aqueous sodium hydroxide and 40 ml of water. It is filtered, evaporated, the residue distilled in a molecular still, and the fraction boiling at 155°-165°/0.1 mm Hg collected as colorless oil, to yield the 2-(2-hydroxyethyl)-7-methyl-1,4-benzodioxan.
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
13.4 mL
Type
reactant
Reaction Step Three
Quantity
13.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.